molecular formula C15H22N2O4 B1681599 Troxipide CAS No. 30751-05-4

Troxipide

カタログ番号: B1681599
CAS番号: 30751-05-4
分子量: 294.35 g/mol
InChIキー: YSIITVVESCNIPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Troxipide is a systemic non-antisecretory gastric cytoprotective agent with anti-ulcer, anti-inflammatory, and mucus-secreting properties. It is used primarily in the treatment of gastroesophageal reflux disease and gastric ulcers. This compound is known for its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum .

準備方法

合成経路と反応条件: トロキサイドは、3,4,5-トリエトキシ-N-[(3RS)-ピリジン-3-イル]ベンズアミドを水素化する反応によって合成することができます . この反応条件は、通常、制御された温度と圧力下で水素化触媒を使用することを含み、目的の生成物を得るために使用されます。

工業的生産方法: 産業的な設定では、トロキサイドは同様の合成経路を用いて、より大規模に生産されます。 このプロセスには、最終生成物の純度と一貫性を確保するために、高速液体クロマトグラフィー (HPLC) の使用が含まれています .

化学反応の分析

反応の種類: トロキサイドは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲンやアルキル化剤などの試薬が、置換反応で使用されます。

主要な生成物: これらの反応によって生成される主要な生成物には、トロキサイドのコア構造を保持しながら、異なる薬理学的特性を示す、様々な代謝産物や誘導体が含まれます .

4. 科学的研究への応用

トロキサイドは、幅広い科学的研究への応用があります。

科学的研究の応用

Troxipide has a wide range of scientific research applications:

作用機序

トロキサイドは、胃腸管の受容体と相互作用することにより作用し、胃粘膜の完全性を高める保護メカニズムの活性化につながります。このメカニズムは、炎症の軽減と治癒の改善に寄与します。 この化合物は、粘液、重炭酸塩、リン脂質の分泌を増加させ、粘膜血流量を高め、上皮修復と粘膜治癒を促進する、細胞保護性プロスタグランジンの産生を刺激します .

類似の化合物:

トロキサイドの独自性: トロキサイドは、胃や十二指腸のpHに関係なく、胃粘膜を保護する能力において独特です。 プロトンポンプ阻害剤とは異なり、トロキサイドは胃酸分泌を抑制するのではなく、胃粘膜の自然な保護メカニズムを強化します .

類似化合物との比較

Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .

生物活性

Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_max (ng/mL)150.7
T_max (hours)2.5
Half-life (hours)6.4
Volume of distribution (L/kg)0.8
Clearance (L/h)4.5

Pharmacodynamics

This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:

  • Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
  • Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.

Case Study Overview

  • This compound vs. Ranitidine :
    • A study involving 142 patients with endoscopic gastritis showed that this compound led to complete healing of erosions in 88.14% of cases compared to 56.36% for Ranitidine (p < 0.01) .
    • Significant improvements were also noted in symptoms such as abdominal pain and bloating.
  • This compound vs. Rabeprazole :
    • Another trial compared this compound with Rabeprazole in patients with acute gastritis. The results indicated a higher rate of complete endoscopic healing with this compound (84% vs. 76%) despite statistical insignificance .

Table 2: Clinical Outcomes from Trials

TreatmentComplete Healing (%)Symptom Relief (%)
This compound88.1470.42
Ranitidine56.3619.72
Rabeprazole76Not specified

Safety Profile

This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.

特性

IUPAC Name

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIITVVESCNIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023725
Record name Troxipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30751-05-4
Record name Troxipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30751-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troxipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Troxipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROXIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troxipide
Reactant of Route 2
Reactant of Route 2
Troxipide
Reactant of Route 3
Reactant of Route 3
Troxipide
Reactant of Route 4
Reactant of Route 4
Troxipide
Reactant of Route 5
Reactant of Route 5
Troxipide
Reactant of Route 6
Reactant of Route 6
Troxipide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。